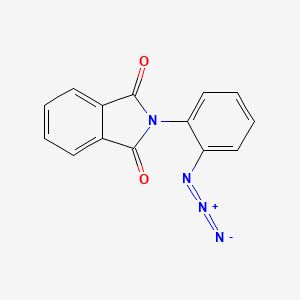

2-Phthalimidophenyl azide

Description

Significance of Organic Azides as Versatile Synthetic Intermediates

Organic azides are highly energetic and versatile intermediates in organic chemistry. nih.govbaseclick.eu Their utility stems from their ability to participate in a wide array of chemical transformations, serving as precursors to various nitrogen-containing compounds. sioc-journal.cnresearchgate.net The azide (B81097) group can be thought of as a "masked" amine, as it can be readily reduced to a primary amine under mild conditions, such as catalytic hydrogenation. masterorganicchemistry.comnottingham.ac.uk This makes the azide functional group an excellent choice for protecting an amino group during complex multi-step syntheses. masterorganicchemistry.com

Beyond their role as amine precursors, organic azides are well-known for their participation in cycloaddition reactions. mdpi.com The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which leads to the formation of a stable 1,2,3-triazole ring. masterorganicchemistry.comresearchgate.net The development of the copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," has revolutionized fields such as drug discovery, bioconjugation, and materials science due to its high efficiency, regioselectivity, and biocompatibility. baseclick.euresearchgate.netnih.govnih.gov

Furthermore, the thermal or photochemical decomposition of aryl azides provides a facile route to highly reactive nitrene intermediates. mdpi.comnih.gov These nitrenes can undergo a variety of subsequent reactions, including C-H insertion, aziridination of olefins, and rearrangement reactions, enabling the synthesis of complex nitrogen-containing heterocycles. nih.govnih.gov The diverse reactivity of organic azides is summarized in the table below.

| Reaction Type | Reactant(s) | Product(s) | Significance |

| Reduction | Organic Azide | Primary Amine | Amine synthesis, protecting group strategy |

| [3+2] Cycloaddition (Click Chemistry) | Organic Azide, Alkyne | 1,2,3-Triazole | Synthesis of heterocycles, bioconjugation |

| Staudinger Ligation/Reaction | Organic Azide, Phosphine (B1218219) | Aza-ylide, Amine | Amine synthesis, peptide ligation |

| Curtius Rearrangement | Acyl Azide | Isocyanate, Amine, Carbamate | Synthesis of amines with loss of one carbon |

| Nitrene Insertion | Aryl Azide (thermolysis/photolysis) | Substituted Amines/Amides | C-H functionalization |

| Aziridination | Aryl Azide, Alkene | Aziridine | Synthesis of three-membered heterocycles |

Historical Context and Recent Advancements in Aryl Azide Chemistry

The field of aryl azide chemistry dates back to 1864, when Peter Griess first synthesized phenyl azide. researchgate.netkit.edu This discovery was followed by seminal contributions from chemists like Theodor Curtius, who described the rearrangement of acyl azides to isocyanates, a reaction now known as the Curtius rearrangement. researchgate.netkit.edu For many years, the perceived instability and potential hazards of organic azides limited their widespread use. nottingham.ac.uk

However, the 20th and early 21st centuries have witnessed a renaissance in azide chemistry, driven by the discovery of their remarkable and controllable reactivity. kit.edu A pivotal moment was the development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provided a highly reliable and efficient method for forming triazole linkages. researchgate.net This "click" reaction has found widespread applications, from the synthesis of pharmaceuticals to the functionalization of polymers and biomolecules. baseclick.eunih.gov

Recent advancements have focused on expanding the synthetic utility of aryl azides through the development of novel catalytic systems. nih.gov Transition metal catalysis, particularly with iron, has enabled new types of transformations, such as C-H bond amination, providing direct routes to complex amines and heterocycles from simple precursors. nih.govrsc.org Researchers are also exploring the use of visible light to activate aryl azides, offering greener and more selective reaction conditions. nih.gov These innovations have solidified the position of aryl azides as indispensable tools in modern organic synthesis, bridging chemistry, biology, and materials science. baseclick.eukit.edu

Contextualizing 2-Phthalimidophenyl Azide within Advanced Aryl Azide Research

Within the broad landscape of aryl azide chemistry, This compound has emerged as a valuable and specialized intermediate, particularly in the synthesis of complex heterocyclic structures for medicinal chemistry applications. nih.govresearchgate.net Its primary role is to serve as a stable and protected precursor to 2-aminophenyl azide. nih.gov The phthalimide (B116566) group acts as an effective protecting group for the ortho-amino functionality, which can be readily removed at a later synthetic stage using hydrazine (B178648) hydrate (B1144303). nih.gov

This strategy is exemplified in the synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, a novel aromatic ε-amino acid with demonstrated antimicrobial activity against various pathogenic bacteria, including Vibrio cholerae. nih.govnih.gov In this multi-step synthesis, this compound is first deprotected to yield the reactive 2-aminophenyl azide. This intermediate then undergoes a copper-catalyzed "click" reaction with propiolic acid to construct the target triazole ring system. nih.govresearchgate.net The use of this compound is crucial in this context, as the free amino group in 2-aminophenyl azide could interfere with the initial diazotization and azidation steps required to prepare the molecule.

Furthermore, this compound has been identified as a substrate in iron-catalyzed reactions for the synthesis of benzimidazoles, another important class of N-heterocycles with diverse biological activities. amazonaws.com In these advanced applications, this compound functions as a key building block, allowing for the controlled and sequential introduction of nitrogen functionalities to construct elaborate molecular architectures. Its stability and the reliable protocol for the deprotection of the phthalimide group make it a strategic choice for researchers in advanced organic synthesis and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidophenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O2/c15-17-16-11-7-3-4-8-12(11)18-13(19)9-5-1-2-6-10(9)14(18)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEFMGOGBMOTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phthalimidophenyl Azide and Analogous Aryl Azides

Strategies for Azide (B81097) Moiety Introduction

The introduction of the azide group onto an aromatic ring is a critical transformation in organic synthesis. Several key methodologies have been developed to achieve this, providing pathways to a wide array of aryl azide compounds.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) represents a classical approach for the synthesis of aryl azides. researchgate.netbenthamdirect.com This method involves the reaction of an activated aryl halide with an azide source, typically sodium azide (NaN3). rsc.org The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring; the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) in positions ortho or para to the leaving group is generally required to facilitate the substitution. rsc.orgresearchgate.net These activating groups stabilize the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.

While effective for electronically deficient arenes, this method is generally not suitable for aromatic systems bearing electron-donating substituents. rsc.org The reaction conditions, substrates, and resulting yields for the SNAr synthesis of various aryl azides are summarized below.

| Aryl Halide Substrate | Activating Group | Conditions | Yield (%) |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | -NO2 (ortho, para) | NaN3, Acetone/Water, RT | 95 |

| 4-Fluoronitrobenzene | -NO2 (para) | NaN3, DMSO, 100 °C | 90 |

| 2-Chloropyridine | Ring Nitrogen | NaN3, DMF, 120 °C | 85 |

| Pentafluorobenzene | -F (multiple) | NaN3, Methanol, Reflux | 78 |

Diazotization and Azidation from Anilines

The diazotization of aromatic amines followed by reaction with an azide salt is one of the most traditional and widely used methods for preparing aryl azides. benthamdirect.comnih.govresearchgate.netscielo.br This process begins with the conversion of a primary aromatic amine into a diazonium salt using a nitrosating agent, commonly sodium nitrite (B80452) (NaNO2), under acidic conditions and low temperatures. benthamdirect.com The resulting diazonium salt is then treated with sodium azide, which displaces the diazonium group (N2) to form the desired aryl azide. researchgate.net

The synthesis of 2-phthalimidophenyl azide itself is achieved through this classical route. nih.govamazonaws.com The process starts with N-(2-aminophenyl)phthalimide, which is suspended in a mixture of glacial acetic acid and water. nih.govamazonaws.comresearchgate.net Upon cooling, sodium nitrite is added to form the corresponding diazonium salt in situ. nih.govresearchgate.net Subsequent addition of sodium azide to the filtrate leads to the formation of this compound. nih.gov

Variations of this method have been developed to improve safety, yield, and substrate scope. For instance, improved procedures utilize reagents like tert-butyl nitrite and azidotrimethylsilane (B126382) under mild conditions. nih.govorganic-chemistry.org Another approach involves the one-pot reaction of anilines with sodium nitrite and hydrazine (B178648) hydrate (B1144303), where the azide ion is generated in situ. amazonaws.comrsc.org

Direct Azide Transfer from Activated Reagents

Direct azide transfer (or diazo transfer) reactions provide an alternative pathway to azides from primary amines, avoiding the need for diazotization. acs.org These reactions utilize specialized reagents that can efficiently transfer a diazo group (N₂) to a nucleophilic amine, which then rearranges to the azide.

A notable reagent in this class is 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) . organic-chemistry.orgepa.govrsc.orgthieme-connect.com ADMP is a stable, crystalline solid that can convert primary amines into organic azides in high yields under metal-free conditions. rsc.org The choice of base is important, with 4-(N,N-dimethyl)aminopyridine (DMAP) being generally effective, while stronger bases may be needed for more nucleophilic amines. rsc.org A significant advantage of using ADMP is that the byproducts are highly water-soluble, simplifying the isolation and purification of the desired azide product. organic-chemistry.orgthieme-connect.com

Other effective diazo-transfer reagents include imidazole-1-sulfonyl azide and trifluoromethanesulfonyl azide (TfN₃). organic-chemistry.orgwikipedia.org Imidazole-1-sulfonyl azide hydrochloride is particularly valued as it is inexpensive, shelf-stable, and crystalline, making it a convenient and safer alternative to the potentially explosive triflyl azide. organic-chemistry.orgacs.org

Grignard Reactions with Protected Azido (B1232118) Groups

A sophisticated and modern strategy for synthesizing highly functionalized aryl azides involves the use of Grignard reactions on substrates with a protected azido group. frontiersin.orgsciencedaily.com The azide functionality is generally incompatible with highly nucleophilic reagents like Grignard or organolithium reagents. nih.gov To overcome this, the azide can be temporarily protected, most commonly by reaction with a phosphine (B1218219) to form a phosphazide (B1677712). frontiersin.orgeurekalert.org

A recently developed method uses di-(tert-butyl)(4-(dimethylamino)phenyl)phosphine (amphos) for this protection. nih.goveurekalert.org The synthesis proceeds via the following steps:

Protection: An aryl iodide bearing an azido group is treated with the phosphine to form a stable phosphazide. nih.gov

Grignard Formation: An iodine-magnesium exchange reaction is performed on the protected aryl iodide, often using a "turbo Grignard" reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), to generate the corresponding organomagnesium intermediate. frontiersin.orgnih.gov

Electrophilic Quench: The Grignard reagent is reacted with a wide range of electrophiles (e.g., aldehydes, ketones, N-bromosuccinimide) to introduce new functional groups onto the aromatic ring. nih.gov

Deprotection: The phosphazide protecting group is cleaved, typically with elemental sulfur, to regenerate the azido group and yield the highly functionalized aryl azide. frontiersin.orgnih.gov

This methodology enables the preparation of complex aryl azides that would be inaccessible through other routes, significantly expanding the synthetic utility of azide chemistry. frontiersin.org

Phthalimide (B116566) Moiety Integration and Functionalization

The phthalimide group in this compound serves as a key structural component, often introduced prior to the formation of the azide. The synthesis of N-substituted phthalimides is a well-established field in organic chemistry. nih.gov

The most common and direct method for integrating the phthalimide moiety is the condensation of phthalic anhydride (B1165640) with a primary amine. nih.gov In the context of synthesizing the precursor for this compound, this would involve the reaction of phthalic anhydride with 2-phenylenediamine. Careful control of reaction conditions is necessary to favor the formation of the mono-acylated product, N-(2-aminophenyl)phthalimide, which serves as the direct precursor for the subsequent diazotization-azidation step. nih.govamazonaws.com

Modern methods for N-arylation of phthalimide have also been developed, including copper- and rhodium-catalyzed reactions. nih.gov For example, copper-catalyzed coupling of phthalimide with aryldiazonium tetrafluoroborates can be used to form N-aryl phthalimides. nih.gov Another approach involves the rhodium-catalyzed cyclization of benzoic acids with isocyanates to construct the phthalimide scaffold. nih.gov While these methods are powerful for generating diverse phthalimide derivatives, the classical condensation approach remains the most direct route for preparing the specific precursor to this compound.

Functionalization of the phthalimide core itself can be achieved through various C-H activation strategies, but for the synthesis of the target compound, the focus remains on the initial integration of the pre-formed phthalimide unit onto the phenyl ring that will ultimately bear the azide group. nih.govbeilstein-journals.org

Precursor Synthesis and Derivatization Strategies

The synthesis of this compound typically begins with the preparation of its direct precursors. A common starting point is the reaction of 2-nitroaniline (B44862) with phthalic anhydride, which upon heating yields 2-phthalimidonitrobenzene. nih.gov The nitro group of this intermediate is then reduced to an amine, forming 2-aminophthalimide. This aniline (B41778) derivative serves as the immediate precursor for the target azide.

The conversion of the amino group to an azido group is accomplished through a diazotization-azidation process. organic-chemistry.org The 2-aminophthalimide is suspended in a mixture of glacial acetic acid and water and cooled to 0°C. nih.govamazonaws.com Sodium nitrite (NaNO₂) is then added to form the corresponding diazonium salt. nih.govamazonaws.com Subsequent treatment of this intermediate with sodium azide (NaN₃) leads to the formation of this compound. nih.govamazonaws.com

Derivatization strategies often involve the phthalimide group. For instance, the phthalimide protecting group can be removed from this compound using hydrazine hydrate in methanol. nih.govresearchgate.net This reaction yields 2-aminophenyl azide, a versatile intermediate that can be used in further reactions, such as the synthesis of triazole derivatives through cycloaddition reactions with alkynes. nih.gov

Sequential and Convergent Synthesis Approaches for Phthalimidophenyl Azides

The primary method reported for the synthesis of this compound follows a sequential, or linear, approach. nih.govamazonaws.com This strategy involves the step-by-step modification of a single starting material through a series of consecutive reactions to build the final molecule. The synthesis starting from 2-nitroaniline is a clear example of this linear sequence: phthalimidation, followed by nitro group reduction, and finally diazotization and azidation. nih.gov

While convergent synthesis, which involves the independent synthesis of different fragments of a molecule followed by their assembly, is a powerful strategy for complex molecules, nih.gov the literature predominantly describes a sequential pathway for the relatively straightforward structure of this compound. This sequential approach is generally well-suited for this type of compound, offering a reliable and established route to the desired product.

Advancements in Reaction Conditions and Methodologies

Recent progress in synthetic organic chemistry has led to significant improvements in the methodologies for preparing aryl azides, focusing on enhancing reaction efficiency, safety, and selectivity.

Continuous Flow Synthesis Techniques for Aryl Azides

Continuous flow chemistry has emerged as a transformative technology for the synthesis of organic compounds, particularly for reactions involving potentially hazardous intermediates like organic azides. scispace.com The use of microreactors or mesoreactors offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. beilstein-journals.orgd-nb.info

Table 1: Comparison of Batch vs. Continuous Flow Photolysis of an Aryl Azide

| Parameter | Batch Photolysis | Continuous Flow Photolysis | Reference |

|---|---|---|---|

| Reaction Time | Long reaction times often required | Shorter, controlled residence times (e.g., 15-30 min) | beilstein-journals.org, d-nb.info |

| Selectivity | Lower selectivity due to decomposition and side reactions | Improved selectivity due to precise control and rapid product removal | beilstein-journals.org, d-nb.info |

| Irradiation | Non-uniform irradiation, especially on larger scales | Efficient and uniform irradiation due to short path length | beilstein-journals.org, d-nb.info |

| Scalability | Difficult and often hazardous | Simple to scale up by extending run time | beilstein-journals.org, d-nb.info |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The yield and selectivity of aryl azide synthesis are highly dependent on the reaction conditions. researchgate.net Careful optimization of parameters such as solvent, catalyst, temperature, and reagent stoichiometry is crucial for achieving desired outcomes.

In copper-mediated syntheses of aryl azides from aryl halides, the choice of solvent system and additives can be critical. researchgate.net For example, using a combination of ethanol (B145695) and water as the solvent, along with copper(I) iodide (CuI) and specific ligands, can influence whether the reaction stops at the formation of the aryl azide or proceeds to an in-situ reduction to the corresponding aniline. researchgate.net The electronic nature of the substituents on the aryl halide also plays a significant role; electron-donating groups often favor the formation of the aryl azide as the major product. researchgate.net

The optimization of a model reaction, such as the synthesis of 4-azidoanisole from 4-iodoanisole, demonstrates the importance of screening various parameters. Factors like the catalyst amount, solvent (e.g., PEG-400), and temperature are systematically varied to identify the optimal conditions for maximizing the product yield. researchgate.net For the synthesis of this compound itself, the diazotization step is performed at a controlled temperature of 0°C to ensure the stability of the diazonium salt intermediate, highlighting the importance of temperature control for selectivity and yield. nih.govamazonaws.com

Table 2: Optimization of Reaction Conditions for Aryl Azide Synthesis

| Reaction Type | Parameter Optimized | Observation | Reference |

|---|---|---|---|

| Cu-catalyzed azidation of aryl halides | Solvent, Ligand, Additives | Ethanol/water (7:3), CuI, sodium ascorbate, and DMEDA found to be effective. Product outcome (azide vs. amine) depends on substrate electronics. | researchgate.net |

| Cu-catalyzed azidation of 4-iodoanisole | Catalyst amount, Solvent, Temperature | Optimal conditions found to be 0.5 mol% of the catalyst in PEG-400 at 95 °C. | researchgate.net |

| Cu-catalyzed azide-alkyne cycloaddition | Temperature, Reaction Time, Catalyst Loading | Optimum parameters identified as 60 °C, 10 min reaction time, with 3 mol% CuSO₄·5H₂O and 5 mol% sodium ascorbate. | mdpi.com |

| Diazotization of 2-aminophthalimide | Temperature | Reaction mixture is cooled to 0°C before adding sodium nitrite to control the reaction. | nih.gov, amazonaws.com |

Q & A

Q. What are the standard synthetic protocols for preparing 2-phthalimidophenyl azide?

The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 2-chlorophenyl phthalimide) with sodium azide (NaN₃). A common method includes refluxing the precursor with NaN₃ in a toluene/water (8:2 v/v) biphasic system for 5–7 hours, followed by purification via crystallization or column chromatography . For analogous azide syntheses, intermediates are monitored by TLC (hexane:ethyl acetate, 9:1), and crude products are isolated by ice quenching and solvent evaporation .

Q. How is this compound characterized experimentally?

Key characterization methods include:

- TLC : Monitor reaction progress using hexane:ethyl acetate (9:1) .

- NMR : Analyze ¹H/¹³C NMR spectra to confirm azide incorporation (e.g., absence of halogen peaks, presence of azide-related shifts).

- IR : Detect the azide stretch (~2100 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. What are the stability considerations for handling this compound?

The compound is sensitive to heat, light, and strong oxidizers. Store at 2–8°C in airtight, light-protected containers. Decomposition may release hazardous nitrogen oxides, requiring fume hood use during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve azide yield and purity?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance NaN₃ solubility and reduce side reactions.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions .

- Temperature Control : Lower reflux temperatures (e.g., 60°C) to minimize thermal decomposition.

- DOE (Design of Experiments) : Use factorial designs to evaluate interactions between solvent ratios, reaction time, and NaN₃ stoichiometry .

Q. How should researchers address contradictory data in azide-based click chemistry applications?

- Byproduct Analysis : Use HPLC-MS to identify unintended products (e.g., triazoles from Huisgen cycloaddition side reactions) .

- Mechanistic Studies : Conduct kinetic experiments (e.g., variable-temperature NMR) to clarify reaction pathways .

- Cross-Validation : Compare results across multiple characterization techniques (e.g., IR vs. NMR for azide confirmation) .

Q. What analytical challenges arise in quantifying trace this compound in biological systems?

- Sample Preparation : Extract azides using ethyl acetate (3×20 mL) to minimize matrix interference .

- Detection Limits : Employ UPLC-MS/MS with isotope-labeled internal standards for sub-ppm sensitivity .

- Interference Mitigation : Pre-treat samples with solid-phase extraction (SPE) to remove biomolecules that obscure azide signals .

Q. How does this compound function in cross-disciplinary applications (e.g., bioconjugation or materials science)?

- Bioconjugation : Utilize strain-promoted azide-alkyne cycloaddition (SPAAC) for labeling biomolecules without cytotoxic copper catalysts .

- Polymer Chemistry : Incorporate azide moieties into dendrimers for controlled drug-release systems via photo-triggered decomposition .

- Surface Functionalization : Graft azide-terminated self-assembled monolayers (SAMs) onto gold surfaces for biosensor development .

Q. What statistical methods are recommended for interpreting azide reactivity data?

- Error Analysis : Calculate relative standard deviations (RSD) for triplicate experiments to assess reproducibility .

- Multivariate Regression : Model reaction yield as a function of solvent polarity, temperature, and catalyst loading .

- Hypothesis Testing : Apply ANOVA to determine if structural modifications (e.g., electron-withdrawing groups) significantly alter azide stability .

Methodological Guidelines for Data Presentation

- Raw Data : Include TLC plates (Rf values), NMR spectra (δ ppm), and IR peaks in supplementary materials .

- Reproducibility : Document exact reagent grades, equipment models, and environmental conditions (e.g., humidity) .

- Ethical Reporting : Disclose any failed experiments or irreproducible results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.